![molecular formula C24H35NO5 B11927649 (1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-triméthyl-17-(2-méthylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triène-3,19-dione est une molécule organique complexe avec une structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-triméthyl-17-(2-méthylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triène-3,19-dione implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation de la structure tricyclique de base, suivie de l’introduction de groupes hydroxyle et d’autres groupes fonctionnels dans des conditions contrôlées. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les catalyseurs pour faciliter des transformations spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plates-formes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production et minimiser le risque de contamination.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des alcools ou d’autres dérivés réduits.
Substitution : Les groupes fonctionnels peuvent être substitués par d’autres groupes pour modifier les propriétés du composé.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Catalyseurs : Palladium sur charbon, oxyde de platine.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Ce composé a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et la structure tricyclique lui permettent de se lier aux enzymes et aux récepteurs, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou l’altération des voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-triméthyl-17-(2-méthylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triène-3,19-dione partage des similitudes avec d’autres composés tricycliques, tels que :
- Antidépresseurs tricycliques
- Diterpénoïdes tricycliques
Unicité
L’unicité de ce composé réside dans sa structure tricyclique spécifique et la présence de plusieurs groupes hydroxyle, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C24H35NO5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione |
InChI |
InChI=1S/C24H35NO5/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)30-24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/t16-,17+,18+,19+,20-,22+,24-/m1/s1 |
Clé InChI |
TYOGSRFPSVCJQL-JMFILFSWSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](C=C(CC[C@@H]([C@@H](C=CC(=O)O3)O)O)C)C=C1C)CC(C)C |
SMILES canonique |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC(=O)O3)O)O)C)C=C1C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



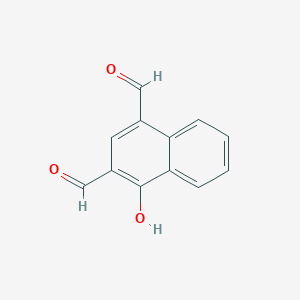
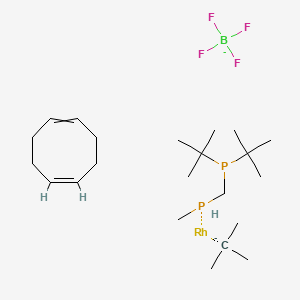
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)

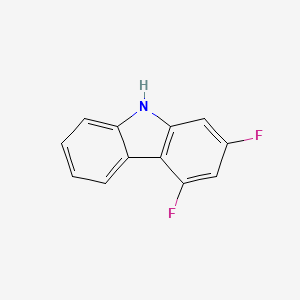
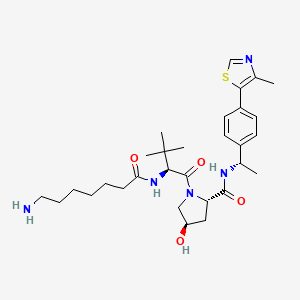
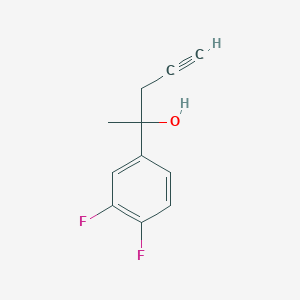

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


